2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
The compound 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide features a triazolopyridazine core substituted with a 3-fluorophenyl group at position 3 and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further modified with an oxolan-2-ylmethyl (tetrahydrofuran-derived) group. This structure combines electron-withdrawing fluorine atoms, a heterocyclic triazolopyridazine scaffold, and a polar oxolane group, which collectively influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-13-4-1-3-12(9-13)18-22-21-15-6-7-17(23-24(15)18)27-11-16(25)20-10-14-5-2-8-26-14/h1,3-4,6-7,9,14H,2,5,8,10-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMPUSXDNBOIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the triazolopyridazine intermediate.
Attachment of the Sulfanyl Group: This can be done via a thiolation reaction using thiol reagents.
Formation of the Oxolan-2-ylmethyl Acetamide Moiety: This step involves the reaction of oxolan-2-ylmethylamine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridazine core or the fluorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in various substitution reactions, especially at the fluorophenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Structural Overview
The compound features a complex structure that includes a triazolo-pyridazine moiety linked to a sulfanyl group and an oxolan-2-yl methyl acetamide. Its molecular formula is , and it has been recognized for its potential in targeting specific biological pathways.
Synthesis and Derivatives
Research has demonstrated various synthetic routes for creating derivatives of this compound. For instance, the synthesis involves multi-step reactions that include the formation of triazole and pyridazine rings through cyclization methods. These synthetic strategies are crucial for developing analogs with enhanced biological activity or improved pharmacokinetic properties.
Antitumor Activity
One of the most promising applications of this compound is its antitumor activity . Studies have shown that derivatives containing the triazolo-pyridazine scaffold exhibit significant inhibition against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For example, compounds structurally related to this one have demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects .
Kinase Inhibition
The compound has been identified as a potential c-Met kinase inhibitor , which is relevant in cancer therapy due to the role of c-Met in tumor growth and metastasis. Research indicates that modifications to the compound can lead to enhanced inhibitory activity against c-Met, making it a candidate for further development in targeted cancer therapies .
Neurological Disorders
Beyond oncology, compounds similar to 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide have been explored for their potential in treating neurological disorders such as Huntington's disease. The structural features contribute to modulating pathways involved in neurodegeneration .
Infectious Diseases
There is also emerging interest in evaluating the efficacy of this compound against infectious diseases. The structural analogs have been studied for their ability to inhibit specific pathogen-related enzymes or receptors, suggesting a broader application scope .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Effects on Solubility : The target compound’s oxolane group improves water solubility compared to the trifluoromethylphenyl group in ’s analog, which increases lipophilicity and may hinder bioavailability .
Bioactivity Profiles: The trifluoromethylphenyl analog () lacks specific bioactivity data but shares a triazolopyridazine core with ’s compound, which targets cancer stem cells via Lin-28 inhibition . The oxolane group in the target compound may reduce toxicity compared to ’s chromenone derivatives, which exhibit high melting points and complex pharmacokinetics .
Role of Fluorine : The 3-fluorophenyl group in the target compound and its analogs enhances binding affinity through electron-withdrawing effects and metabolic stability .
Pharmacological Implications
- Cancer Research : highlights triazolopyridazine derivatives as modulators of cancer stem cell differentiation. The target compound’s sulfanyl group could introduce redox activity or hydrogen-bonding interactions distinct from methyl or trifluoromethyl analogs .
- Agrochemicals : Triazolo-containing compounds like flumetsulam () are used as herbicides, but the target compound’s acetamide and oxolane groups suggest pharmaceutical rather than agrochemical applications .
Biological Activity
The compound 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a triazolo-pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and mechanisms of action.
Chemical Structure
The molecular formula of this compound is , and its structure includes a triazolo-pyridazine core with a fluorophenyl substituent and an oxolan moiety. This unique structure contributes to its biological activity.
Antibacterial Activity
Research indicates that triazolo derivatives, including this compound, exhibit significant antibacterial properties. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the fluorophenyl group enhances the antibacterial efficacy by increasing lipophilicity, which facilitates membrane penetration .
Antifungal Activity
The compound also demonstrates antifungal activity against common fungal pathogens. Studies suggest that it disrupts fungal cell membranes and inhibits ergosterol synthesis, a critical component of fungal cell membranes. This action is particularly effective against strains such as Candida albicans and Aspergillus niger , making it a potential candidate for antifungal drug development .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary studies indicate that it exhibits cytotoxic effects against breast cancer (MCF7), osteosarcoma (SaOS-2), and leukemia (K562) cells. The mechanism appears to involve the inhibition of specific kinases associated with cancer cell proliferation, leading to apoptosis . Notably, the introduction of fluorine atoms into the structure has been linked to enhanced anticancer activity due to increased binding affinity to target proteins .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cell signaling pathways that promote growth and survival in cancer cells.
- Membrane Disruption : It disrupts bacterial and fungal cell membranes, leading to cell death.
- DNA Interaction : Some studies suggest that triazolo derivatives may interact with DNA gyrase and topoisomerase IV, critical enzymes for DNA replication in bacteria .
Research Findings
Case Studies
- Antibacterial Study : A study evaluated the antibacterial effects of various triazolo derivatives against clinical isolates. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Cytotoxicity Assessment : In a recent study involving MCF7 cells, the compound showed an IC50 value significantly lower than that of conventional chemotherapeutics, indicating its potential as a novel anticancer agent.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction steps are involved?
The synthesis typically involves multi-step organic reactions, including:
- Suzuki-Miyaura coupling to introduce the 3-fluorophenyl group to the triazolo-pyridazine core.
- Thiol-ether formation to attach the sulfanyl-acetamide moiety via nucleophilic substitution.
- Amide coupling (e.g., using HATU or EDCI) to link the oxolane-methyl group. Purification often employs column chromatography and recrystallization. Optimization of reaction conditions (e.g., temperature, catalysts) is critical for yield improvement .
Q. Which analytical techniques are recommended for structural characterization?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HR-MS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
- FT-IR to verify functional groups like amide bonds and sulfanyl linkages .
Q. What handling and storage precautions are necessary for this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis/oxidation. Avoid exposure to moisture and light .
- Handling : Use flame-retardant lab coats, nitrile gloves, and fume hoods. Electrostatic discharge (ESD) precautions are advised due to potential pyrophoric intermediates .
Q. How can researchers address solubility challenges in biological assays?
- Employ co-solvent systems (e.g., DMSO:PBS mixtures) with ≤1% DMSO to maintain solubility without cytotoxicity.
- Consider nanoparticle encapsulation or cyclodextrin complexation for in vivo studies .
Q. What in vitro assays are suitable for initial biological screening?
- Kinase inhibition assays (e.g., ADP-Glo™) given the triazolo-pyridazine scaffold’s affinity for ATP-binding pockets.
- Cellular cytotoxicity assays (MTT/XTT) to evaluate therapeutic windows.
- Computational docking (AutoDock Vina, Schrödinger) to predict target engagement .
Advanced Research Questions
Q. How can selectivity for specific biological targets be enhanced?
- Conduct structure-activity relationship (SAR) studies by modifying the fluorophenyl or oxolane groups.
- Use cryo-EM or SPR to map binding interactions and guide rational design .
Q. How should conflicting data on biological activity be resolved?
- Perform dose-response validation across multiple cell lines (e.g., HEK293, HeLa).
- Apply meta-analysis to aggregate data from orthogonal assays (e.g., Western blot vs. ELISA) .
Q. What strategies optimize synthetic yield and reproducibility?
- Design of Experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, reaction time).
- Flow chemistry for precise control of exothermic steps (e.g., diazo coupling) .
Q. How is compound stability evaluated under varying pH/temperature conditions?
Q. What are emerging research directions for this compound?
- Target identification : Use CRISPR-Cas9 screens or proteome profiling to uncover novel interactors.
- Mechanistic studies : Single-molecule imaging to track subcellular localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
